molecular formula C11H12N2 B1499606 4-Methyl-5-(p-tolyl)-1H-imidazole

4-Methyl-5-(p-tolyl)-1H-imidazole

Cat. No.: B1499606
M. Wt: 172.23 g/mol
InChI Key: NHBLIVRDXPIMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science research. As a member of the imidazole family, a scaffold known for its prevalence in biologically active molecules, this compound serves as a valuable building block for the development of novel pharmaceuticals and functional materials . Imidazole derivatives are extensively investigated for their diverse biological activities, including potential applications as antifungal, antibacterial, and antiprotozoal agents, making them crucial scaffolds in drug discovery programs . The structural motif of this compound, featuring both methyl and p-tolyl substituents, allows researchers to explore structure-activity relationships and fine-tune electronic properties for specific applications. In materials science, the planar structure and potential for hydrogen bonding, as observed in similar crystalline imidazole structures, make it a candidate for designing molecular crystals and functional organic compounds . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-methyl-4-(4-methylphenyl)-1H-imidazole

InChI

InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-9(2)12-7-13-11/h3-7H,1-2H3,(H,12,13)

InChI Key

NHBLIVRDXPIMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC=N2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 5 P Tolyl 1h Imidazole and Its Analogues

Established Synthetic Routes and Reaction Optimization Strategies

The construction of the imidazole (B134444) ring is the cornerstone of synthesizing 4-methyl-5-(p-tolyl)-1H-imidazole. Various strategies have been developed, ranging from classical condensation reactions to modern multi-component and modular approaches.

Cyclization reactions are fundamental to imidazole synthesis, typically involving the formation of two C-N bonds and one C=C bond to construct the five-membered heterocyclic ring.

A classical approach to forming the imidazole core involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. To achieve the 4-methyl-5-aryl substitution pattern, one strategy involves the use of an α-keto-aldehyde derived from an aryl methyl ketone. For instance, aryl methyl ketones can be oxidized using reagents like selenium dioxide (SeO₂) to produce the corresponding aryl-substituted glyoxals (α-keto-aldehydes). nih.gov These intermediates can then undergo a cyclization reaction with a component that provides the remaining carbon and nitrogen atoms of the imidazole ring.

In a pathway relevant to the target compound, p-methylacetophenone could be oxidized to p-tolylglyoxal. However, achieving the desired 4-methyl-5-(p-tolyl) substitution requires this glyoxal (B1671930) to react with a precursor that installs the methyl group at the adjacent carbon. A more direct route involves the reaction of an α-aminoketone derived from p-methylacetophenone with another carbonyl compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient for generating molecular diversity. bohrium.com The synthesis of polysubstituted imidazoles is well-suited to MCR strategies, often based on the Debus-Radziszewski reaction framework. bohrium.comresearchgate.net

These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (like ammonium (B1175870) acetate). researchgate.net To synthesize this compound, the reactants would need to be methylglyoxal (B44143) (a 1,2-dicarbonyl), p-tolualdehyde, and ammonium acetate (B1210297). The regiochemical outcome of this reaction is critical for obtaining the desired isomer. Various catalysts, including Lewis acids like Zn(BF₄)₂, Co(BF₄)₂, and solid-supported acids such as HBF₄–SiO₂, have been investigated to improve yields and control selectivity in these three-component reactions. rsc.org Furthermore, four-component reactions (4-MCR) can be employed to produce N-substituted (1,2,4,5-tetrasubstituted) imidazoles by including a primary amine alongside the dicarbonyl, aldehyde, and ammonium acetate. rsc.org The choice of catalyst can be crucial in selectively promoting the 4-MCR over the competing three-component reaction (3-MCR). rsc.org

Table 1: Catalysts in Multi-Component Synthesis of Substituted Imidazoles

Catalyst System Reaction Type Typical Reactants Key Finding Reference
HBF₄–SiO₂ 3-MCR & 4-MCR 1,2-Diketone, Aldehyde, Ammonium Acetate, (Amine) Highly effective and recyclable catalyst for both tri- and tetrasubstituted imidazoles. rsc.org
Zn(BF₄)₂ 4-MCR Benzil, Aldehyde, Amine, Ammonium Acetate High catalytic potency for synthesizing 1,2,4,5-tetrasubstituted imidazoles. rsc.org
Lactic Acid 3-MCR Benzil, Aromatic Aldehyde, Ammonium Acetate Biodegradable catalyst providing high yields (up to 92%) for 2,4,5-trisubstituted imidazoles. ijprajournal.com
γ-Fe₂O₃-SO₃H 3-MCR & 4-MCR Benzil, Aldehyde, Ammonium Acetate, (Amine) Solid acid catalyst used in the synthesis of tri- and tetrasubstituted imidazoles. researchgate.net

The Debus-Radziszewski synthesis, first reported in 1858, is the archetypal multi-component reaction for imidazoles, involving the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia. wikipedia.orgscribd.com While this reaction is of industrial importance, it can sometimes suffer from low yields and side reactions. ijprajournal.comscribd.com

For the synthesis of this compound, two primary combinations of starting materials could be envisioned in a Debus-Radziszewski framework:

Methylglyoxal (the dicarbonyl), p-tolualdehyde (the aldehyde), and two equivalents of ammonia.

1-(p-tolyl)propane-1,2-dione (the dicarbonyl), formaldehyde (the aldehyde), and two equivalents of ammonia.

The mechanism is thought to proceed via the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde. wikipedia.org The specific pathway and the substitution patterns on the reactants heavily influence the regiochemical outcome, which is a significant challenge in this synthesis. Modifications, such as replacing ammonia with a primary amine, can be used to generate N-substituted imidazoles. wikipedia.org Research has focused on optimizing this reaction using various catalysts and conditions, such as sonochemistry, to improve efficiency and yield. researchgate.net

Achieving the specific 4-methyl-5-(p-tolyl) substitution pattern, as opposed to the 4-(p-tolyl)-5-methyl isomer, requires a high degree of regiocontrol. Several modern synthetic strategies address this challenge.

One powerful method is the palladium-catalyzed direct arylation of a pre-formed imidazole ring. For instance, a 1-aryl-4-methyl-1H-imidazole could be synthesized first, followed by a regioselective C-H arylation at the C5 position. However, a more common approach involves the direct arylation of 1-aryl-1H-imidazoles, which has been shown to proceed with high regioselectivity at the C5 position. nih.gov This reaction typically uses a palladium acetate/arsine phosphine (B1218219) catalyst system with a base like cesium fluoride. nih.gov While this specific example leads to 1,5-diaryl imidazoles, the underlying principle of catalyst-controlled C-H functionalization is a key strategy for regioselective synthesis.

Another approach involves the [3+2] cyclization of vinyl azides with amidines, which proceeds without a catalyst. For example, reacting a vinyl azide (B81097) bearing a p-tolyl group with acetamidine (B91507) could, in principle, lead to the desired imidazole, although controlling the regiochemistry would be paramount. acs.org

A highly effective and modular one-pot approach has been developed for the synthesis of 2,4(5)-disubstituted imidazoles, which can be extended to trisubstituted products. acs.orgnih.gov This method avoids the need to isolate sensitive glyoxal intermediates. The process begins with the Kornblum oxidation of a methyl ketone, using a catalytic amount of hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO), to generate an α-keto-aldehyde (glyoxal) in situ. acs.orgorganic-chemistry.org This intermediate is then directly subjected to a Radziszewski-type condensation with an aldehyde and an ammonium source (ammonium acetate). acs.org

To synthesize an analogue like 2-phenyl-4-(p-tolyl)-1H-imidazole, one would start with 1-(p-tolyl)ethan-1-one (the ketone) and benzaldehyde (B42025) (the aldehyde). The ketone is oxidized to p-tolylglyoxal in the first step, which then condenses with benzaldehyde and ammonium acetate to form the imidazole ring. acs.orgnih.gov This methodology has been successfully applied to a wide range of ketones and aldehydes, affording yields from 23% to 85%. nih.govacs.org The resulting disubstituted imidazoles can be further functionalized, for example, through bromination followed by a Suzuki coupling, to produce 2,4,5-trisubstituted imidazoles. nih.govorganic-chemistry.org

Table 2: One-Pot Synthesis of 2,4(5)-Disubstituted Imidazoles from Ketones and Aldehydes

Ketone Aldehyde Product Yield Reference
Acetophenone p-Tolualdehyde 2-(p-Tolyl)-4(5)-phenyl-1H-imidazole 69% acs.org
4'-Methoxyacetophenone p-Tolualdehyde 4(5)-(4-Methoxyphenyl)-2-(p-tolyl)-1H-imidazole 75% acs.org
4'-Nitroacetophenone p-Tolualdehyde 4(5)-(4-Nitrophenyl)-2-(p-tolyl)-1H-imidazole 72% acs.org
Acetophenone 4-Chlorobenzaldehyde 2-(4-Chlorophenyl)-4(5)-phenyl-1H-imidazole 85% acs.org
1-(Naphthalen-2-yl)ethan-1-one p-Tolualdehyde 4(5)-(Naphthalen-2-yl)-2-(p-tolyl)-1H-imidazole 54% acs.org

Note: The reaction produces a mixture of 4- and 5-substituted regioisomers, which are often inseparable.

Cyclization Approaches for Imidazole Ring Formation

Functionalization and Derivatization Strategies at the 4-Methyl, 5-(p-tolyl), and 1-Position of the 1H-Imidazole Scaffold

The strategic functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. The imidazole ring offers multiple sites for derivatization: the 4-methyl group, the 5-(p-tolyl) substituent, and the N-1 position of the imidazole ring.

Substitution Reactions for Introducing Specific Functionalities

Functionalization of the 4-Methyl Group:

The methyl group at the C4 position of the imidazole ring can be a handle for introducing further functionality. While direct C-H activation of such a methyl group is challenging, it can undergo reactions typical of benzylic-like positions.

Halogenation: The methyl group can be subjected to radical bromination using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation. youtube.com This introduces a bromine atom, creating a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidation: Oxidation of the methyl group to a formyl or carboxylic acid group can be achieved using appropriate oxidizing agents. However, care must be taken to avoid oxidation of the imidazole ring itself. mdpi.com

Functionalization of the 5-(p-tolyl) Group:

The p-tolyl group offers a site for electrophilic aromatic substitution, allowing for the introduction of various substituents onto the phenyl ring. The methyl group of the tolyl moiety is an ortho-, para-director and is activating, which generally directs incoming electrophiles to the positions ortho to the methyl group (and meta to the imidazole ring).

Nitration: The p-tolyl group can be nitrated using standard nitrating agents like a mixture of nitric acid and sulfuric acid. acs.orgyoutube.com This reaction introduces a nitro group, which can be further reduced to an amino group, providing a point for diverse derivatizations.

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid or other sulfonylating agents, introducing a sulfonic acid group.

Halogenation: Halogenation of the tolyl ring can be performed using electrophilic halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Functionalization at the 1-Position (N-H of the Imidazole Ring):

The nitrogen at the 1-position of the imidazole ring is nucleophilic and can be readily functionalized through various substitution reactions.

N-Alkylation: A wide range of alkyl groups can be introduced at the N-1 position via reaction with alkyl halides, sulfates, or other alkylating agents in the presence of a base. otago.ac.nzciac.jl.cn Phase transfer catalysts can be employed to facilitate these reactions. Ultrasound irradiation has been shown to significantly accelerate N-alkylation of imidazoles, reducing reaction times from hours to minutes. nih.gov

N-Arylation: The N-arylation of imidazoles can be accomplished through copper-catalyzed Ullmann-type couplings with aryl halides or arylboronic acids (Chan-Lam coupling). acs.orgorganic-chemistry.orgorganic-chemistry.org Palladium-catalyzed methods have also been developed, offering high regioselectivity for N1-arylation of unsymmetrically substituted imidazoles. nih.gov

Position Reaction Type Reagents and Conditions Introduced Functionality Reference
4-Methyl Radical HalogenationN-Bromosuccinimide (NBS), light/heatBromomethyl (-CH2Br) youtube.com
OxidationOxidizing agents (e.g., KMnO4, SeO2)Formyl (-CHO), Carboxyl (-COOH) mdpi.comnih.gov
5-(p-tolyl) NitrationHNO3/H2SO4Nitro (-NO2) acs.orgyoutube.com
SulfonationFuming H2SO4Sulfonic acid (-SO3H) orgsyn.org
HalogenationBr2/FeBr3 or Cl2/AlCl3Bromo (-Br), Chloro (-Cl) nih.gov
1-Position (N-H) N-AlkylationAlkyl halide, Base (e.g., K2CO3), +/- PTCAlkyl group otago.ac.nzciac.jl.cn
N-ArylationAryl halide/boronic acid, Cu or Pd catalyst, BaseAryl group acs.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov

This table provides a summary of potential functionalization strategies. Specific reaction conditions may need to be optimized for the this compound substrate.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. Several green chemistry approaches have been successfully applied to the synthesis of substituted imidazoles, which are applicable to the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of tri- and tetrasubstituted imidazoles has been achieved in significantly reduced reaction times and often with improved yields under microwave-assisted, solvent-free conditions. nih.govresearchgate.netniscpr.res.injetir.org For example, the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium acetate can be efficiently carried out on a solid support like acidic alumina (B75360) under microwave irradiation. researchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. Ultrasound-assisted synthesis of substituted imidazoles, often in the presence of a catalyst, has been shown to be highly efficient, offering high yields in short reaction times under mild conditions. nih.govresearchgate.netresearchgate.net This method is considered a green approach due to its reduced energy consumption and minimal waste generation. nih.gov

Catalyst-Free Synthesis: The development of catalyst-free synthetic methods is a key goal in green chemistry. For certain imidazole syntheses, reactions can be promoted under thermal conditions in green solvents like water or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions, thus avoiding the use of potentially toxic and expensive metal catalysts.

Green Approach Key Features Typical Reaction Advantages Reference
Microwave-Assisted Rapid heating, reduced reaction timesOne-pot multicomponent condensationHigh yields, speed, solvent-free options nih.govresearchgate.netniscpr.res.injetir.org
Ultrasound-Assisted Acoustic cavitation, enhanced mass transferCatalytic one-pot three-component synthesisMild conditions, high yields, short reaction times nih.govresearchgate.netresearchgate.net
Catalyst-Free Use of green solvents or solvent-free conditionsThermal condensationAvoids catalyst cost and toxicity, simpler work-up nih.gov

This table summarizes green synthetic approaches applicable to the synthesis of the target compound's analogues.

Purification and Isolation Methodologies for this compound

The purification and isolation of the target compound are critical steps to ensure its suitability for further applications. A combination of techniques is often employed to achieve high purity.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility profile of the imidazole derivative. Common solvents for the recrystallization of imidazoles include toluene, isopropanol, ethanol, water, or mixtures thereof. google.comorientjchem.org For instance, a crude product can be dissolved in a hot solvent in which it is highly soluble and then allowed to cool, leading to the formation of pure crystals as the solubility decreases.

Column Chromatography: Column chromatography is a versatile purification technique for separating components of a mixture based on their differential adsorption to a stationary phase. Silica (B1680970) gel is a commonly used stationary phase for the purification of imidazole derivatives. google.comacs.orgacs.org A solvent system (mobile phase) of appropriate polarity is chosen to elute the desired compound from the column, leaving impurities behind. For example, a mixture of petroleum ether and dichloromethane (B109758) has been used as an eluent for purifying imidazole derivatives. google.com

Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the imidazole, transferring it to the aqueous phase. The aqueous layer can then be separated, basified to deprotonate the imidazole, and the pure product can be extracted back into an organic solvent.

Purification Method Principle Typical Solvents/Reagents Key Considerations Reference
Crystallization Difference in solubility at different temperaturesToluene, Isopropanol, Ethanol, WaterProper solvent selection is critical for good recovery and purity. google.comorientjchem.org
Column Chromatography Differential adsorption on a stationary phaseSilica gel (stationary phase); Petroleum ether/Dichloromethane, Hexane/Ethyl acetate (mobile phase)Choice of eluent polarity is key to effective separation. google.comacs.orgacs.org
Acid-Base Extraction Exploiting the basicity of the imidazole ringOrganic solvent (e.g., Dichloromethane), Aqueous acid (e.g., HCl), Aqueous base (e.g., NaOH)The compound must be stable under acidic and basic conditions. google.com

This table outlines common purification methodologies for imidazole derivatives.

Computational and Theoretical Investigations of 4 Methyl 5 P Tolyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the properties of 4-Methyl-5-(p-tolyl)-1H-imidazole at the atomic level. These calculations provide a detailed picture of the molecule's behavior and characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to predict the most stable three-dimensional arrangement of atoms.

The geometry optimization process minimizes the energy of the molecule to find its equilibrium structure. This reveals crucial data on bond lengths, bond angles, and dihedral angles. In a structurally related compound, 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole, X-ray diffraction data showed that the imidazole ring is nearly planar. nih.gov The dihedral angle between the imidazole ring and the attached tolyl ring was found to be 68.91 (8)°, while the angle with the phenyl ring was 20.43 (9)°. nih.gov For this compound, similar calculations would be expected to show a twisted conformation between the imidazole and p-tolyl rings due to steric hindrance.

The optimized geometric parameters are fundamental for understanding the molecule's physical and chemical properties and serve as the foundation for all other computational analyses.

Table 1: Representative Optimized Geometric Parameters for a Substituted Imidazole

ParameterBond/AngleTypical Calculated Value (Å or °)
Bond LengthN1-C2~1.38
Bond LengthC4-C5~1.37
Bond LengthC5-C(Tolyl)~1.48
Bond AngleC2-N1-C5~108.5
Bond AngleN1-C5-C4~109.0
Dihedral AngleC4-C5-C(Tolyl)-C(Tolyl)Varies (non-planar)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small energy gap suggests that the molecule is more reactive and prone to chemical reactions, as less energy is needed for electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole and p-tolyl rings, while the LUMO would be distributed over the imidazole ring. The calculated energy gap provides insight into the charge transfer interactions that can occur within the molecule, which is essential for understanding its reaction mechanisms.

Table 2: FMO Energy Parameters for a Representative Imidazole Derivative

ParameterEnergy (eV)
EHOMO~ -6.2
ELUMO~ -1.5
Energy Gap (ΔE)~ 4.7

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization within a molecule, which is a key factor in its stability. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E2) associated with these interactions.

Table 3: Significant NBO Interactions and Stabilization Energies

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N1π(C4-C5)High
π(C4-C5)π(C(Tolyl)-C(Tolyl))Moderate
π(C(Tolyl)-C(Tolyl))π*(C4-C5)Moderate

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-deficient regions of a molecule. It is plotted on the molecule's surface and uses a color scale to represent different potential values, which helps in predicting sites for electrophilic and nucleophilic attacks.

Red/Yellow: Regions of negative potential (electron-rich), indicating favorable sites for electrophilic attack.

Blue: Regions of positive potential (electron-deficient), indicating favorable sites for nucleophilic attack.

Green: Regions of neutral potential.

In this compound, the MEP map would show the most negative potential (red) localized around the sp2-hybridized nitrogen atom (N-3) due to its lone pair of electrons, making it a primary site for electrophilic attack. Conversely, the most positive potential (blue) would be found around the hydrogen atom attached to the other nitrogen (N-1), making it susceptible to nucleophilic attack and a likely hydrogen bond donor.

Analysis of Atomic Charges (e.g., Mulliken Charges)

Analyzing the distribution of atomic charges provides a quantitative measure of the electronic character of each atom in the molecule. The Mulliken population analysis is a common method for calculating these charges, although other schemes like Natural Population Analysis (NPA) from NBO are also used.

In this compound, the nitrogen atoms are expected to carry a significant negative charge due to their high electronegativity. The carbon atoms attached to nitrogen will have a positive charge, while the hydrogen atoms, particularly the one on N-1, will be highly positive. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Table 4: Calculated Mulliken Atomic Charges for Key Atoms

AtomMulliken Charge (a.u.)
N1-0.5 to -0.7
H(N1)+0.3 to +0.4
N3-0.6 to -0.8
C4+0.1 to +0.3
C5-0.2 to -0.4

Vibrational Frequency Analysis for Spectroscopic Correlations

Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies using DFT, each vibrational mode can be assigned to specific atomic motions, such as stretching, bending, and torsion.

These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. For this compound, key vibrational modes would include the N-H stretch, aromatic C-H stretches from the tolyl group, C=N and C=C stretching within the imidazole ring, and the out-of-plane bending modes. This analysis is invaluable for confirming the molecular structure and interpreting experimental spectroscopic data.

Table 5: Key Vibrational Frequencies and Their Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Stretch~35003400-3500 (broad)
Aromatic C-H Stretch~3100-30003100-3000
Aliphatic C-H Stretch (Methyl)~2980-29202990-2900
C=N/C=C Ring Stretch~1610-14501620-1450
N-H In-plane Bend~14001420-1380
C-N Stretch~13501360-1250

Non-Linear Optics (NLO) Properties

Non-linear optical (NLO) materials have garnered significant attention due to their potential applications in photonic technologies, including optical logic and data storage. Organic molecules, particularly those with conjugated π-electron systems, are promising candidates for NLO materials because of their large molecular hyperpolarizabilities, fast response times, and molecular design flexibility. The imidazole ring, being an aromatic heterocycle, is a key component in many organic NLO materials.

Computational methods, primarily Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of novel compounds. These studies typically calculate the linear polarizability (α) and the first-order hyperpolarizability (β₀). A high β₀ value is indicative of significant NLO activity. The investigation of NLO properties often involves comparing the calculated hyperpolarizability of the target molecule to that of a standard reference, such as urea (B33335).

While direct experimental or computational data on the NLO properties of this compound is not extensively detailed in the literature, studies on structurally analogous imidazole derivatives provide valuable insights. For instance, theoretical investigations of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated using the DFT method with the B3LYP/6-31G(d,p) basis set, revealed a first-order hyperpolarizability (β₀) of 7.00254x10⁻³⁰ esu. malayajournal.org This value is approximately eighteen times greater than that of urea (0.3728x10⁻³⁰ esu), suggesting that the substituted imidazole scaffold is a promising building block for NLO materials. malayajournal.org

Similarly, studies on other heterocyclic systems, such as 1,2,4-triazole (B32235) derivatives, have shown significant NLO potential. For example, a DFT study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives highlighted one compound (7c) with a notable first hyperpolarizability of 6.317 × 10⁻³⁰ esu. researchgate.netnih.gov The NLO response in these molecules is often attributed to intramolecular charge transfer from electron-donating to electron-accepting groups through the π-conjugated system. malayajournal.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as a small energy gap is often associated with higher polarizability and enhanced NLO activity. semanticscholar.orgnih.gov

Table 1: Comparison of Calculated First-Order Hyperpolarizability (β₀) for Imidazole and Triazole Derivatives

CompoundComputational MethodCalculated β₀ (esu)Reference
2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazoleDFT B3LYP/6-31G(d,p)7.00254 x 10⁻³⁰ malayajournal.org
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative (7c)DFT M06/6-311G(d,p)6.317 x 10⁻³⁰ researchgate.netnih.gov
Urea (Reference)DFT B3LYP/6-31G(d,p)0.3728 x 10⁻³⁰ malayajournal.org

Molecular Modeling and Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). This method is fundamental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

The analysis of ligand-protein interactions reveals how a compound like this compound might bind within the active site of a biological target. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. Computational tools like AutoDock are used to perform these simulations. fums.ac.ir

Studies on various imidazole-containing compounds illustrate the types of interactions that can be expected. For example, molecular docking of novel imidazol-pyrazole hybrids against the Epidermal Growth Factor Receptor (EGFR) and E. coli FabH enzyme revealed key binding modes. researchgate.net Similarly, docking studies of 1-(furan-2-yl)methyl)-4,5-diphenyl-2-(p-tolyl)-1H-imidazole against COVID-19-related protein receptors have been performed to identify potential antiviral agents. nih.gov

In a study of benzo[a]phenazin-5-ol derivatives targeting C-Kit kinase, Ligplot analysis showed specific hydrogen bond formations with amino acid residues such as Arg791, Ile789, His790, and Ile571 in the kinase's active site. fums.ac.ir For imidazole-based ligands, the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The tolyl group of this compound would be expected to form hydrophobic or π-stacking interactions with non-polar residues like phenylalanine, leucine, or valine within a binding pocket.

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding free energy (ΔG). fums.ac.ir A lower (more negative) binding energy indicates a more stable and stronger protein-ligand interaction. fums.ac.ir This prediction is crucial for ranking potential drug candidates and understanding their modes of action at a molecular level.

For instance, in a study targeting antidiabetic proteins, the docking scores for various compounds with α-amylase, α-glucosidase, and insulin (B600854) receptor tyrosine kinase were calculated. nih.gov Compounds with docking scores comparable to or better than the reference standard (acarbose) were identified as promising candidates. nih.gov Similarly, docking of benzo[a]phenazin-5-ol derivatives against C-Kit kinase yielded binding free energies ranging from -9.3 to -10.6 kcal/mol, which were comparable to the reference drug Sunitinib, indicating strong inhibitory potential. fums.ac.ir

Table 2: Example Docking Results for Heterocyclic Compounds Against Protein Targets

Ligand/Compound ClassProtein TargetBinding Affinity / Docking Score (kcal/mol)Key Interacting ResiduesReference
Benzo[a]phenazin-5-ol derivative (A)C-Kit Kinase (1t46)-9.3 to -10.6Arg791, Ile789, His790 fums.ac.ir
Benzo[a]phenazin-5-ol derivative (C)C-Kit Kinase (1t46)-9.3 to -10.6Ile571, Ile789 fums.ac.ir
3-deshydroxysappanol trimethyl etherInsulin Receptor (1IR3)Not specifiedArg 1136, Glu 1043 nih.gov

Computational Studies on Reaction Mechanisms and Pathways Related to Imidazole Ring Formation and Reactivity

Computational chemistry provides deep insights into the mechanisms of chemical reactions, including the formation of heterocyclic rings like imidazole. Understanding these pathways is crucial for optimizing synthesis and developing new synthetic methodologies.

The synthesis of substituted imidazoles can be achieved through various routes. One common approach is a multi-component reaction involving an aldehyde, a 1,2-dicarbonyl compound, and ammonia (B1221849) or an ammonium (B1175870) salt. Computational studies can model the transition states and intermediates of these complex reactions to elucidate the most favorable pathway.

A study on the formation of a 2-amino imidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, proposed a detailed reaction mechanism based on a condensation reaction. mdpi.com The proposed pathway involves three key steps:

Regioselective Alkylation: The reaction initiates with the alkylation of the sp²-hybridized nitrogen atom of the guanidine (B92328) reactant.

Intramolecular Condensation: This is followed by an intramolecular cyclization where the carbonyl group of the α-chloroketone intermediate reacts with a secondary nitrogen of the guanidine moiety.

Tautomerization/Aromatization: The final step is a tautomerization and aromatization of the cyclic intermediate to yield the stable 2-amino imidazole product. mdpi.com

Such computational investigations help rationalize product formation and can guide the development of more efficient, sustainable, and "green" synthetic methods, for instance, by using environmentally friendly eutectic mixtures as reaction media. mdpi.com

Surface Interaction Studies (e.g., Adsorption on Materials)

The study of intermolecular interactions is key to understanding how molecules arrange themselves in the solid state and how they might adsorb onto the surfaces of other materials. These interactions dictate crystal packing, solubility, and material compatibility. X-ray crystallography, combined with computational analysis, can reveal the details of these forces.

While specific studies on the adsorption of this compound onto materials are not detailed, the analysis of a closely related compound, 2-p-Tolyl-4,5-dihydro-1H-imidazole, provides a clear picture of the intermolecular forces at play. nih.govnih.gov The crystal structure of this compound shows that neighboring molecules are linked into one-dimensional infinite chains. nih.govnih.gov This self-assembly is driven by a combination of specific interactions:

N—H···N Hydrogen Bonds: These are strong, directional interactions where a hydrogen atom on a nitrogen of one molecule forms a bond with a nitrogen atom on an adjacent molecule, linking them into chains. nih.gov

π–π Stacking: The aromatic tolyl and imidazole rings of adjacent molecules can stack on top of each other. In the case of 2-p-Tolyl-4,5-dihydro-1H-imidazole, the centroid-to-centroid distance between the rings is 3.8892 Å, indicating a significant stacking interaction that contributes to the stability of the crystal structure. nih.govnih.gov

C—H···π Interactions: These are weaker interactions where a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring on a neighboring molecule. nih.gov

These fundamental interactions (hydrogen bonding, π-π stacking) are precisely the forces that would govern the adsorption of this compound onto various material surfaces, particularly those that are aromatic or capable of hydrogen bonding. For example, it would be expected to adsorb strongly to graphitic surfaces via π-π stacking or to silica (B1680970) surfaces via hydrogen bonding.

Structure Activity Relationship Sar Studies and Rational Design of 4 Methyl 5 P Tolyl 1h Imidazole Derivatives

Impact of Substituents at Specific Positions on Biological Activity

The biological activity of imidazole-based compounds is highly dependent on the nature and position of substituents on the imidazole (B134444) core and its associated phenyl rings. The acidic proton on the first nitrogen atom is a key feature, allowing for two equivalent tautomeric forms which can influence receptor binding and pharmacokinetic properties. nih.gov

The tolyl group, a methyl-substituted phenyl ring, is a common feature in many biologically active imidazoles. Its presence and orientation significantly influence the compound's properties. In the related compound 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole, the tolyl and phenyl rings are twisted relative to the central imidazole ring, with dihedral angles of 68.91° and 20.43°, respectively. nih.gov This specific three-dimensional arrangement is crucial for its interaction with biological targets.

Modifications to this group can drastically alter activity. For instance, in a series of 2-amino imidazole derivatives, the presence of di-o-tolyl groups was integral to the synthesized structure of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. mdpi.com In another study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, QSAR analysis revealed that the lipophilicity of meta-substituents on the 5-phenyl ring was positively correlated with cytotoxicity. nih.gov Furthermore, the presence of electron-withdrawing groups at the para position of the phenyl ring on the 1-phenylamino fragment was found to be unfavorable for cytotoxicity. nih.gov This suggests that the electronic properties of substituents on the aryl moieties are a key determinant of biological activity.

Table 1: Impact of Phenyl Ring Modifications on Biological Activity of Imidazole Derivatives

Parent Scaffold Modification Effect on Biological Activity Reference
5-phenyl-1-phenylamino-1H-imidazole Increased lipophilicity of meta-substituents on 5-phenyl ring Increased cytotoxicity nih.gov
5-phenyl-1-phenylamino-1H-imidazole Electron-withdrawing para-substituent on 1-phenylamino ring Decreased cytotoxicity nih.gov

The methyl group at position 4 of the imidazole ring plays a significant role in defining the molecule's interaction with its biological targets. SAR studies on analogous structures provide insight into its importance. For example, in a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which are potent alpha-2-adrenoceptor agonists, the replacement of the methyl group on the carbon bridge connecting the naphthalene (B1677914) and imidazole rings was investigated. nih.gov It was found that the nature of this substituent is critical for maintaining high potency and selectivity. With the exception of a desmethyl analog, no other modifications (such as hydroxy, methoxy (B1213986), or carbonyl) resulted in compounds as potent as the parent methyl-substituted drug. nih.gov This highlights that the methyl group is often optimal for fitting into a specific binding pocket and that its replacement can lead to a significant loss of activity.

The N-1 position of the imidazole ring is a common site for modification to modulate biological activity and pharmacokinetic properties. The nitrogen at this position is often reactive towards electrophiles. nih.gov In a series of platelet-activating factor (PAF) antagonists, the polar head of a previous series was replaced with a 2-methylimidazo[4,5-c]pyridine group, and various acyl groups were attached via a piperidylmethyl linker at the N-1 position. nih.gov This led to potent, orally active antagonists. The study explored diarylpropanoyl, alkylarylpropanoyl, and other derivatives, with the 3,3-diphenylpropanoyl moiety proving to be the optimal substituent for high in vitro and in vivo potency. nih.gov This demonstrates that large, lipophilic groups can be well-tolerated and even beneficial for activity when attached to the N-1 position.

Design and Synthesis of Novel 4-Methyl-5-(p-tolyl)-1H-imidazole Derivatives

The synthesis of novel imidazole derivatives often involves multi-component reactions, providing a versatile approach to creating diverse chemical libraries. researchgate.net One common strategy involves the reaction of an appropriate aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). For instance, the synthesis of 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole was achieved by refluxing benzaldehyde (B42025), p-toluidine, butane-2,3-dione, and ammonium acetate in ethanol. researchgate.net

Another approach involves the cyclization of intermediates. The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters has been achieved through the reaction of imidoyl chlorides with ethyl isocyanoacetate under basic conditions. mdpi.com These esters can then be hydrolyzed to the corresponding carboxylic acids or reacted with hydrazine (B178648) to form carbohydrazides, further diversifying the available derivatives. mdpi.com Similarly, novel imidazole-1,2,3-triazole hybrids have been synthesized using a "click chemistry" approach, reacting a thiopropargylated-imidazole with various organoazides. nih.gov These synthetic strategies allow for the systematic modification of the imidazole core and its substituents to explore the chemical space and optimize for desired biological activities. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Imidazole Analogues

QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. koreascience.krscispace.com For a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, a QSAR study using the linear free energy related (LFER) model was conducted. nih.gov This analysis employed electronic, hydrophobicity, and steric parameters to build a predictive model. The resulting equation had an explained variance of 80.2%, indicating a strong correlation. nih.gov The model highlighted that a thiol substituent at the 2-position, a hydrogen bond donor at the meta-position of the 5-phenyl ring, and the absence of substituents at the 2 and 3 positions of the 1-phenylamino ring all decreased cytotoxicity. nih.gov

In another study on imidazole-(benz)azole and imidazole-piperazine derivatives with anticancer activity, 2D and 3D-QSAR models were developed. koreascience.krscispace.com The statistically significant models indicated that descriptors related to the count of methyl groups (SsCH3count) and topological indices (T_2_N_1) influenced the inhibitory activity against breast cancer cell lines. koreascience.kr While specific QSAR models for this compound were not found, these studies on analogous structures provide a framework for understanding the key physicochemical properties that govern the biological activity of this class of compounds.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are key strategies in modern drug design used to optimize lead compounds or discover novel chemical entities with similar biological activity. nih.govnih.govresearchgate.net Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, aiming to improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters. u-strasbg.frresearchgate.net Scaffold hopping involves replacing the core molecular framework of a molecule with a different scaffold while preserving the essential binding interactions. nih.govresearchgate.net

These techniques are widely applied to heterocyclic compounds. For example, replacing a part of a known inhibitor's scaffold with a bioisosteric equivalent like a 1,2,3-triazole ring can lead to new compounds with improved properties. researchgate.net In the context of this compound, one could envision several bioisosteric replacements.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original Group Potential Bioisostere Rationale Reference
Imidazole Ring Pyrazole, Triazole, Oxazole Maintain aromatic heterocyclic core with similar hydrogen bonding capabilities. researchgate.netresearchgate.net
p-Tolyl Group p-Ethylphenyl, p-Anisyl, Pyridyl Modulate lipophilicity, electronic properties, and hydrogen bonding potential. u-strasbg.fr

Scaffold hopping could be employed to replace the entire imidazole core with a different heterocyclic system that maintains the spatial orientation of the key p-tolyl and methyl substituents. Data mining and molecular similarity methods are often used to identify suitable replacement scaffolds from large chemical databases. nih.gov The goal of these approaches is to move into novel chemical spaces, potentially leading to compounds with improved drug-like properties or the ability to circumvent existing patents. nih.govu-strasbg.fr

Rational Drug Design Principles Applied to the Imidazole Scaffold

The imidazole scaffold, particularly the tri- and tetra-substituted variants, has been a cornerstone in the rational design of kinase inhibitors, most notably for p38 MAP kinase. nih.govresearchgate.net The design principles are centered on the ability of these compounds to act as competitive inhibitors at the ATP-binding site of the kinase. researchgate.net The core structure of this compound provides a key framework that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties.

The rational design of derivatives based on the this compound scaffold often involves a multi-pronged approach, targeting different regions of the molecule for modification. These include substitutions on the imidazole ring, alterations to the phenyl ring, and modifications of the methyl group. A crucial aspect of this design process is the use of pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies to identify the key structural features required for inhibitory activity. nih.gov

A common strategy involves the introduction of a side chain at the 2-position of the imidazole ring. This modification can lead to improved inhibitory activity and selectivity for p38 over other kinases. nih.gov For instance, the replacement of a pyridine (B92270) ring with a pyrimidine (B1678525) ring at this position has been shown to enhance both activity and selectivity. nih.gov The nature of the substituent and its ability to form hydrogen bonds with key residues in the kinase's hinge region, such as methionine 109 and glycine (B1666218) 110, are critical for potent inhibition. nih.gov

Furthermore, the aryl group at the 5-position, in this case, the p-tolyl group, plays a significant role in binding to a hydrophobic pocket within the kinase. The 4-fluorophenyl group is a common and effective substituent at this position in many potent inhibitors, highlighting the importance of this interaction for high binding affinity. nih.gov Modifications to the p-tolyl group in this compound could therefore be a key area for optimization.

The following table summarizes the structure-activity relationships of some imidazole-based p38 MAP kinase inhibitors, which can provide insights into the rational design of derivatives of this compound.

CompoundImidazole SubstituentsKinase Inhibitory Activity (IC50)Reference
SB203580 4-(4-fluorophenyl), 5-(4-pyridyl)p38α: 50 nM nih.gov
BIRB 796 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl), 3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]ureap38α: 0.1 nM nih.gov
Compound 15 2,5-disubstituted, 4-(4'-fluorophenyl)p38α: 250 nM nih.gov
Compound 34 2,5-disubstituted, 4-(4'-fluorophenyl)p38α: 96 nM nih.gov

This table is for illustrative purposes and shows the activity of related imidazole compounds to demonstrate SAR principles.

In addition to modifying the core scaffold, another rational design strategy is the application of bioisosteric replacement. This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For the imidazole scaffold, this could involve replacing parts of the tolyl group or the methyl group with other functionalities to enhance binding or other desirable properties.

The development of potent and selective inhibitors often relies on an iterative process of design, synthesis, and biological evaluation. nih.govjapsonline.com Computational tools such as molecular docking can be employed to predict the binding modes of newly designed derivatives and guide further optimization efforts. nih.gov This integrated approach, combining synthetic chemistry with computational modeling and biological testing, is essential for the successful rational design of novel therapeutics based on the this compound scaffold.

Future Research Directions and Translational Perspectives for 4 Methyl 5 P Tolyl 1h Imidazole

Elucidation of Unexplored Biological Mechanisms

While the broader class of imidazole (B134444) derivatives has been studied for various pharmacological activities, the specific biological mechanisms of 4-Methyl-5-(p-tolyl)-1H-imidazole remain largely uncharted territory. Future research should prioritize a deep dive into its molecular interactions within biological systems. Investigating its influence on key signaling pathways, such as those involved in inflammation and cell proliferation, is a critical first step. For instance, some imidazole derivatives are known to inhibit p38 MAP kinase, a key regulator of inflammatory cytokine production. nih.gov Determining if this compound shares this or other mechanisms is a crucial area for exploration.

Discovery of Novel Molecular Targets

A significant avenue for future research lies in the identification of novel molecular targets for this compound. Techniques such as affinity chromatography and proteomic profiling can be employed to isolate and identify proteins that directly bind to the compound. For example, studies on other imidazole-based compounds have successfully identified targets like tubulin, a crucial protein involved in cell division. nih.gov Similar approaches could reveal the specific cellular components that this compound interacts with, thereby unveiling new therapeutic possibilities. Molecular docking simulations can further aid in predicting and validating these interactions. nih.gov

Exploration of New Therapeutic Applications Beyond Current Scope

The known therapeutic applications of imidazole derivatives are vast, ranging from antimicrobial to anticancer and anti-inflammatory activities. nih.govresearchgate.net However, the specific therapeutic potential of this compound is not yet fully realized. Future studies should systematically screen this compound against a wide array of disease models. Given the established activities of related compounds, exploring its efficacy in areas such as neurodegenerative diseases, metabolic disorders, and viral infections could yield promising results. High-throughput screening campaigns against diverse biological targets will be instrumental in this exploratory phase. drugdiscoverychemistry.com

Development of Advanced Delivery Systems for this compound

To enhance the therapeutic efficacy and overcome potential limitations of this compound, the development of advanced drug delivery systems is crucial. The polar nature of the imidazole ring can affect its pharmacokinetic properties. nih.gov Encapsulating the compound in nanoparticles, liposomes, or developing prodrug strategies could improve its solubility, stability, and targeted delivery to specific tissues or cells. These advanced formulations can lead to improved bioavailability and reduced off-target effects.

Synergistic Effects with Existing Therapeutic Agents

Investigating the potential synergistic effects of this compound with existing drugs is a promising strategy to enhance therapeutic outcomes and combat drug resistance. Combination therapy studies, where the compound is administered alongside standard-of-care treatments for diseases like cancer or infectious diseases, could reveal additive or synergistic interactions. For example, if the compound is found to inhibit a pathway that cancer cells rely on for survival, combining it with a cytotoxic agent could lead to a more potent therapeutic effect.

Advanced Computational Approaches for Predictive Modeling and Optimization

The use of advanced computational tools can significantly accelerate the research and development process for this compound. cosmosscholars.com Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies can help predict the biological activity of novel derivatives and optimize the lead compound for improved potency and selectivity. nih.gov These in silico methods can guide the synthesis of new analogues with enhanced therapeutic properties, saving time and resources in the drug discovery pipeline.

Integration with Emerging Technologies in Drug Discovery

The integration of emerging technologies will be pivotal in unlocking the full potential of this compound. Innovations such as organ-on-a-chip technology for more predictive preclinical testing, AI and machine learning for analyzing large datasets and predicting compound properties, and advancements in high-throughput screening will revolutionize how this compound is studied. fda.govcell4pharma.com These technologies offer unprecedented opportunities to understand the compound's mechanism of action, identify new therapeutic indications, and streamline its path from the laboratory to the clinic. drugdiscoverychemistry.com

Q & A

Basic Questions

What are the optimal synthetic routes for 4-Methyl-5-(p-tolyl)-1H-imidazole, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves condensation reactions between substituted aldehydes and amines under acidic or catalytic conditions. For example, ultrasonic irradiation has been shown to enhance reaction efficiency for structurally similar imidazoles, reducing reaction times from hours to minutes while maintaining yields >85% . Key parameters include:

Parameter Optimal Condition Impact on Yield
SolventEthanol or DMFPolar aprotic solvents improve solubility.
Catalystp-Toluenesulfonic acid (PTSA)Acidic catalysts accelerate cyclization.
Temperature80–100°C (reflux)Higher temps reduce byproduct formation.
Reaction Time2–4 hrs (conventional)Ultrasonic irradiation cuts time to 30–60 mins .

How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be employed to confirm the structure of this compound?

Answer:
A multi-technique approach is critical for structural validation:

  • FT-IR : Look for N–H stretching (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) characteristic of imidazole rings .
  • NMR :
    • ¹H NMR : Aromatic protons (p-tolyl group) appear as doublets at δ 7.2–7.4 ppm, while imidazole protons resonate at δ 6.7–7.1 ppm .
    • ¹³C NMR : The imidazole carbons (C4 and C5) show signals at δ 140–150 ppm .
  • UV-Vis : π→π* transitions in the imidazole ring absorb at ~260–280 nm .

For unambiguous confirmation, compare experimental data with DFT-simulated spectra (e.g., B3LYP/6-311++G(d,p) basis set) .

Advanced Research Questions

How can structural contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

Answer:
Discrepancies between experimental (X-ray) and computational (DFT) bond lengths often arise from crystal packing effects or thermal motion. Strategies include:

Refinement Tools : Use SHELXL for high-resolution refinement to model anisotropic displacement parameters accurately .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π) influencing bond distortions .

Validation Software : Mercury CSD 2.0 can compare packing motifs with similar compounds to identify outliers .

Example: For this compound, a 0.02 Å deviation in C–N bond lengths between XRD and DFT may indicate steric strain from the p-tolyl group .

What computational strategies (e.g., QSAR, molecular docking) are effective for predicting biological activity?

Answer:

  • QSAR : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate substituent effects (e.g., electron-withdrawing groups on p-tolyl) with activity. A training set of 34 analogs and a test set of 10 can validate predictive power .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., antifungal CYP51). Key steps:
    • Prepare ligand (optimize geometry at B3LYP/6-31G* level).
    • Define binding pockets using crystal structures (PDB: 4UE for imidazole analogs) .
    • Score poses using binding energy (ΔG < −8 kcal/mol suggests high affinity) .

How does polymorphism affect the physicochemical properties of this compound?

Answer:
Polymorphs arise from variations in crystallization conditions (solvent, cooling rate). Characterization methods:

  • PXRD : Compare experimental patterns with Mercury CSD-simulated spectra .
  • Thermal Analysis (DSC/TGA) : Identify melting point variations (>5°C differences indicate distinct polymorphs).
  • Solubility Studies : Use shake-flask method in buffers (pH 1–7.4) to assess bioavailability changes.

Example: A study on similar imidazoles found that a polymorph with tighter packing (density >1.3 g/cm³) had 30% lower aqueous solubility .

What experimental and computational methods address spectral data contradictions (e.g., unexpected NMR splitting)?

Answer:
Unexpected splitting in NMR may arise from dynamic effects (e.g., hindered rotation of the p-tolyl group). Solutions:

VT-NMR : Conduct variable-temperature NMR to observe coalescence (e.g., at 400 MHz, 25–80°C) .

DFT-MD Simulations : Model rotational barriers using molecular dynamics (e.g., 100 ps trajectories at 298 K) .

2D NMR (NOESY/ROESY) : Detect through-space interactions to confirm substituent orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.